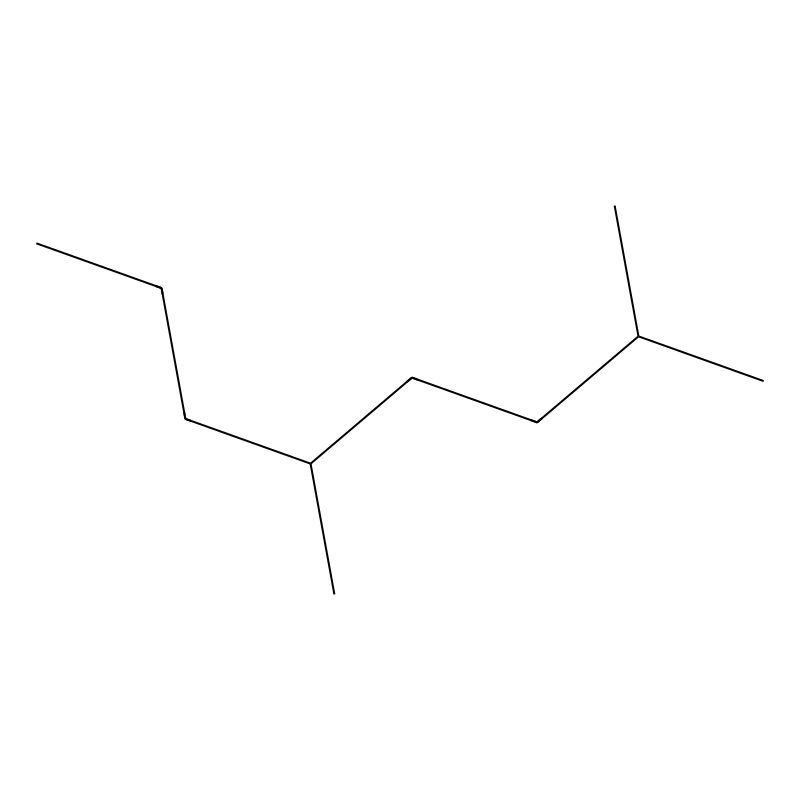

2,5-Dimethyloctane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Physicochemical Properties of 2,5-Dimethyloctane

The table below summarizes the key data available for this compound, which is a saturated hydrocarbon with the molecular formula C₁₀H₂₂ [1] [2] [3].

| Property | Value | Conditions / Notes |

|---|---|---|

| CAS Number | 15869-89-3 | - |

| Molecular Formula | C₁₀H₂₂ | - |

| Molecular Weight | 142.28 - 142.29 g/mol | - |

| Density | 0.732 g/cm³ | Estimated [3] |

| Boiling Point | 158 °C | At 760 mmHg [1] [2] |

| Flash Point | 80.3 °C | - |

| Vapor Pressure | 3.48 mmHg | At 25°C [1] [2] |

| Index of Refraction | 1.411 | Estimated [3] |

| LogP | 3.858 | - |

Thermodynamic and Transport Properties

The U.S. National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) is a key resource that provides critically evaluated data for this compound [4]. The database contains information on multiple properties, though specific values require access to the NIST system. The available data points include:

- Phase Behavior: Critical temperature, critical pressure, boiling point, and vapor pressure as a function of temperature.

- Thermal Properties: Enthalpy of vaporization, heat capacity (for liquid and ideal gas), and enthalpy of formation.

- Transport Properties: Viscosity and thermal conductivity (for liquid and gas phases).

- Other Properties: Density of liquid and gas phases, refractive index, and entropy.

Experimental Workflow for Property Analysis

For researchers, characterizing a compound like 2,5-dimethyloctane involves a series of experimental and computational steps. The diagram below outlines a general workflow.

General experimental workflow for hydrocarbon characterization.

The methodologies for obtaining the data referenced in the tables typically involve the following standard practices [4]:

- Density Measurement: Commonly performed using a digital density meter or pycnometer at a controlled temperature (e.g., 20°C or 25°C).

- Boiling Point Determination: Measured using standard distillation apparatus under atmospheric pressure (760 mmHg), following procedures like those in ASTM D86.

- Vapor Pressure Measurement: Can be determined using isoteniscopes or static methods where the pressure of the saturated vapor is measured directly at a series of temperatures.

- Critical Property Data: The values for critical temperature, pressure, and density in the NIST database are typically derived using a critical evaluation technique. This involves collecting all available experimental data from the literature, assessing its quality, and then using equations of state and correlation methods to produce a recommended, consistent set of values.

References

2,5-Dimethyloctane vapor pressure at 25°C

Vapor Pressure Data

The table below summarizes the core physical property data for 2,5-Dimethyloctane, including the vapor pressure at 25°C.

| Property | Value |

|---|---|

| CAS Number | 15869-89-3 [1] [2] |

| Molecular Formula | C₁₀H₂₂ [1] [2] |

| Molecular Weight | 142.28 - 142.29 g/mol [1] [3] [2] |

| Vapor Pressure at 25°C | 3.48 mmHg (or ~0.00458 atm) [1] [2] [4] |

| Boiling Point | 158°C at 760 mmHg [1] [2] |

| Density | 0.732 g/cm³ [1] [2] |

| Flash Point | 80.3°C [1] [2] |

| LogP | 3.86 (LogP) [1] [2] / 5.49 (LogP(o/w) est.) [4] |

Property Relationships and Data Gaps

The following diagram illustrates the relationship between the available data and the known gaps, which precludes the creation of a full technical guide.

Relationship between available this compound data and identified gaps.

The search results confirm a vapor pressure value of 3.48 mmHg at 25°C from multiple chemical databases [1] [2] [4]. The U.S. National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) is also noted as a source for this compound, containing "critically evaluated recommendations" based on experimental data points [3]. This suggests the value is reliable, but the original measurement methodology is not detailed in the searched sources.

References

synthetic route for 2,5-dimethyloctane preparation

Chemical Profile of 2,5-Dimethyloctane

The table below summarizes the key identifiers and basic physical properties of this compound as found in the search results [1] [2] [3].

| Property | Value |

|---|---|

| CAS Registry Number | 15869-89-3 [1] [2] [3] |

| IUPAC Name | This compound [1] [2] [3] |

| Molecular Formula | C10H22 [1] [2] [3] |

| Molecular Weight | 142.28 g/mol [1] [2] [3] |

| Boiling Point | 158 °C at 760 mmHg [1] [3], 430.0 K [2] |

| Density | 0.732 g/cm³ [1] [3] |

| Flash Point | 80.3 °C [1] [3] |

Reported Synthetic Routes and Protocols

The search results indicate several synthetic routes, though they are described at a high level and reference literature from the mid-20th century.

Route 1: Hydrogenation of this compound Derivatives

One referenced procedure involves the catalytic hydrogenation of a precursor, though the specific starting material (named only by its complex IUPAC identifier) is not a straightforward hydrocarbon [1]. The general transformation is the saturation of double bonds or rings.

Detailed Protocol (Inferred from Sparse Data) [1]:

- Reaction Setup: The reaction is performed using a Nickel-Aluminum (Ni-Al) catalyst in a high-pressure hydrogenation reactor.

- Process: The organic substrate is exposed to hydrogen gas at elevated pressure and temperature in the presence of the catalyst. The specific conditions (temperature, pressure, reaction time) are not detailed in the available excerpts.

- Workup and Isolation: After the reaction is complete, the catalyst is removed by filtration. The crude product, this compound, is then isolated from the reaction mixture, likely through a method such as distillation.

Route 2: Isomerization and Other Catalytic Methods

Other literature references mention synthesis via the isomerization of other decane isomers, but no experimental details are provided [1] [3]. Another study mentions the conversion over a catalyst, resulting in a mixture of products from which this compound can be separated [1].

Quantitative Data from Literature

The following table consolidates the scattered quantitative information found in the search results.

| Parameter | Value / Condition | Reference / Comment |

|---|---|---|

| Boiling Point | 158 °C | At standard atmospheric pressure (760 mmHg) [1] [3]. |

| Enthalpy of Vaporization (ΔvapH°) | 49.0 kJ/mol | Standard conditions [2]. |

| Vapor Pressure | 3.48 mmHg | At 25°C [1] [3]. |

| Index of Refraction | 1.411 | Not specified, likely at 20°C [1] [3]. |

Experimental Workflow for Hydrogenation

The diagram below outlines the general workflow for the catalytic hydrogenation route, as can be inferred from the available data [1].

Application Notes for the Synthetic Chemist

- Catalyst Considerations: The use of a skeletal Ni-Al catalyst (Raney Nickel) is specified in one route [1]. This type of catalyst is pyrophoric and requires careful handling, storage under solvent, and activation protocols.

- Purification Strategy: The final purification of this compound is achieved through vacuum distillation [1]. Its boiling point (158°C at 760 mmHg) is a key parameter for setting the distillation conditions.

- Analytical Verification: The identity of the synthesized compound should be confirmed by analytical techniques. The mass spectrum of this compound is available in the NIST database for comparison [4].

Important Limitations and Recommendations

A significant challenge is the lack of modern, detailed experimental procedures for this compound in the search results. The information is largely based on brief summaries of literature from the 1930s-1950s [1] [2] [3]. For practical laboratory synthesis, you may need to consult the original papers or adapt procedures for similar alkanes.

- Consult Original Literature: The key to obtaining a workable procedure is to access the full text of the original articles cited in the search results (e.g., Schuikin and Cherkashin, 1957; Kazanskii and Sergienko, 1939) [1].

- Explore Analogous Syntheses: Consider reviewing modern hydrogenation protocols for other branched alkanes. For instance, a patent exists for the synthesis of the isomer 2,6-dimethyloctane via the hydrogenation of geraniol using a Palladium on Carbon (Pd/C) catalyst [5] [6]. This could serve as a valuable model for developing a method for this compound.

Reference List

- CAS No. 15869-89-3 | Chemsrc. (2019). Retrieved from https://www.chemsrc.com/en/baike/1056155.html

- Octane, 2,5-dimethyl-. (2019). NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/inchi?ID=C15869893&Mask=4

- This compound. (n.d.). ChemSpider. Retrieved from http://www.chemspider.com/Chemical-Structure.123452.html

- US20110160501A1 - Dimethyloctane as an Advanced Biofuel. (2018). Google Patents. Retrieved from https://patents.google.com/patent/US20110160501A1/en

References

- 1. CAS No. 15869-89-3 | Chemsrc [chemsrc.com]

- 2. Octane, 2 , 5 -dimethyl [webbook.nist.gov]

- 3. , 2 - 5 | CAS#:15869-89-3 | Chemsrc dimethyloctane [chemsrc.com]

- 4. Octane, 2 , 5 -dimethyl [webbook.nist.gov]

- 5. US20110160501A1 - Dimethyloctane as an... - Google Patents [patents.google.com]

- 6. ,6- 2 - chemicalbook DIMETHYLOCTANE synthesis [chemicalbook.com]

Application Notes: Measuring Enthalpy of Vaporization for 2,5-Dimethyloctane

Compound Identification and Basic Properties

2,5-Dimethyloctane is a branched-chain saturated hydrocarbon (alkane) that can be relevant in various chemical and industrial research contexts.

Table 1: Basic Identifiers and Physical Properties of this compound

| Property | Value | Source / Notes |

|---|---|---|

| CAS Number | 15869-89-3 | [1] |

| Molecular Formula | C10H22 | [2] [1] |

| Molar Mass | 142.28 - 142.29 g/mol | [2] [1] |

| Normal Boiling Point | 158 °C (431.15 K) | at 760 mmHg [1] |

| Density | 0.732 g/cm³ | [1] |

| Flash Point | 80.3 °C | [1] |

Thermodynamic Data Availability

The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) provides a critically evaluated dataset for this compound. This is a key resource for researchers as it contains recommended values derived from experimental data and sophisticated models. The available thermodynamic properties relevant to vaporization enthalpy are summarized below [2].

Table 2: Available Thermodynamic Property Data from NIST

| Property Category | Specific Properties Available | Data Range / Notes |

|---|---|---|

| Phase Boundary | Boiling temperature vs. Pressure, Phase boundary pressure vs. Temperature | Temperature range: 190 K to 600.4 K; Includes 3 experimental data points. |

| Enthalpy | Enthalpy of vaporization (Liquid to Gas) | Temperature range: 255 K to 600.4 K. |

| Enthalpy of formation (Gas and Liquid) | Fundamental data for calculating energy changes. | |

| Other Properties | Density, Heat capacity, Entropy, Viscosity, Thermal conductivity | Various temperature and pressure ranges. |

Protocols for Determining Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined through direct experimental measurement or predicted using established computational correlations.

Direct Calculation from Fundamental Data

For a direct calculation, the enthalpy of vaporization is defined as the difference in enthalpy between the vapor and liquid states at the same temperature and pressure [3] [4].

Protocol 1: Direct Calculation via NIST Data

- Principle: The enthalpy of vaporization is calculated using the formula: ΔHvap = Hvapor - Hliquid, where H is the specific or molar enthalpy.

- Data Source: Access the NIST Web Thermo Tables (WTT) for this compound [2].

- Procedure:

- Query the database for the property "Enthalpy (Liquid in equilibrium with Gas)" at your desired temperature.

- Simultaneously, query for "Enthalpy (Ideal Gas)" at the same temperature.

- The difference between these two values yields the enthalpy of vaporization.

- Advantage: This method leverages critically evaluated and reliable data, providing a highly accurate value without the need for laboratory experimentation.

Prediction via Empirical Correlations

When experimental data is unavailable, empirical correlations based on easily accessible properties (like normal boiling point and critical constants) can be used. A 2019 study published in the PMC database developed a highly reliable correlation for this purpose [5].

Protocol 2: Prediction using the Gharagheizi et al. Model

This model requires the normal boiling point (Tb), critical temperature (Tc), and critical pressure (Pc).

Principle: The model uses the following equation: ΔHvap, b = RTb(A + BTbr + CTbr² + DTbr³) Where:

- ΔHvap, b is the enthalpy of vaporization at the normal boiling point (kJ/mol).

- R is the universal gas constant (8.3145 J·mol⁻¹·K⁻¹).

- Tbr is the reduced boiling point (Tb/Tc).

- A, B, C, D are constants that are themselves functions of the critical pressure (Pc in bar).

Coefficients:

- A = 0.01290

- B = 0.00086 - 0.00206Pc + 0.01150 ln(Pc)

- C = -0.01983 + 0.00632Pc - 0.04279 ln(Pc)

- D = 0.02086 - 0.00459Pc + 0.03544 ln(Pc)

Procedure:

- Obtain the required properties for this compound (Tb, Tc, Pc). If not available in [2] or [1], they may need to be estimated using group contribution methods.

- Calculate Tbr = Tb / Tc.

- Calculate the coefficients B, C, and D using the equations above.

- Substitute all values into the main equation to compute ΔHvap, b.

Reliability: This model was validated against 452 pure substances and was found to be more accurate than several other well-known correlations in the literature [5].

Experimental Workflow and Data Logic

For a researcher embarking on an experimental determination of the enthalpy of vaporization, the following workflow outlines the key decision points and processes. The DOT script below visually represents this pathway.

Diagram 1: Experimental Workflow for ΔHvap Measurement. This flowchart outlines the decision-making process for obtaining the enthalpy of vaporization, starting with a literature review and proceeding through data retrieval, predictive modeling, or experimental pathways.

Conclusion

Researchers have multiple validated pathways for determining the enthalpy of vaporization for this compound. The most efficient approach is to utilize the critically evaluated data directly from the NIST Web Thermo Tables, which is the recommended primary resource. For situations where such high-quality data is not available for a compound of interest, the empirical correlation by Gharagheizi et al. provides a reliable and accurate predictive method, leveraging commonly known thermodynamic properties.

References

- 1. , 2 - 5 | CAS#:15869-89-3 | Chemsrc dimethyloctane [chemsrc.com]

- 2. , 2 - 5 -- Critically Evaluated Thermophysical Property... dimethyloctane [wtt-pro.nist.gov]

- 3. of Enthalpy - Wikipedia vaporization [en.wikipedia.org]

- 4. of Calculate Enthalpy Vaporization [sourcetable.com]

- 5. An efficient reliable method to estimate the vaporization of... enthalpy [pmc.ncbi.nlm.nih.gov]

viscosity measurement of 2,5-dimethyloctane liquid and gas

Compound Introduction & Data Summary

2,5-Dimethyloctane (C₁₀H₂₂) is a saturated acyclic hydrocarbon with a molar mass of 142.286 g/mol [1] [2]. The table below summarizes its key physicochemical properties and the available viscosity data from the NIST database.

Table 1: Key Properties of this compound

| Property | Value | Source / Condition |

|---|---|---|

| CAS Number | 15869-89-3 | [2] |

| Molecular Formula | C₁₀H₂₂ | [1] [2] |

| Molar Mass | 142.286 g/mol | [1] |

| Density | 0.732 g/cm³ | [2] |

| Boiling Point | 158 °C (at 760 mmHg) | [2] |

| Viscosity (Liquid) | Data available | Temperature range: 270 K to 600 K [1] |

| Viscosity (Gas) | Data available | Temperature range: 430 K to 900 K [1] |

Viscosity Measurement Protocols

The following section details established methodologies for measuring viscosity, which can be applied to this compound. The choice between methods depends on whether the sample is liquid or gas and the required precision [3].

Table 2: Comparison of Viscosity Measurement Methods

| Method | Principle | Suitability for this compound | Key Considerations |

|---|---|---|---|

| Rotational Viscometer | Measures torque to rotate a spindle in fluid; determines resistance to flow (dynamic viscosity). | Ideal for liquid phase; can simulate different shear conditions. | Most versatile for liquids; required for non-Newtonian fluids, but applicable to Newtonian ones like this compound [3]. |

| Capillary Viscometer | Measures time for a fluid volume to flow through a capillary tube; calculates kinematic viscosity. | Suitable for Newtonian liquids like this compound. | Classic, precise method; requires well-controlled temperature and clean equipment [3]. |

| Vibrational Viscometer | Measures damping of an oscillating resonator immersed in fluid. | Suitable for in-process monitoring of liquids. | Robust for continuous, in-line measurements in a process stream [3]. |

| Falling Sphere Viscometer | Measures time for a sphere of known density to fall a set distance in the fluid. | Can be used for transparent liquids and gases. | Governed by Stokes' law; requires a transparent medium to track the sphere [3]. |

Protocol A: Rotational Viscometry for Liquid Phase

This method is recommended for determining the dynamic viscosity of liquid this compound over a range of temperatures.

- Sample Preparation: Ensure the this compound sample is pure and free of bubbles. Place a sufficient volume in the sample cup of the viscometer.

- Temperature Control: Set and maintain the viscometer's thermostat to the desired temperature (e.g., 25°C). Allow the sample to equilibrate thoroughly.

- Instrument Setup: Select an appropriate spindle and rotational speed (shear rate) as per the instrument manufacturer's guidelines.

- Measurement: Start the rotation and allow the torque reading to stabilize. Record the viscosity value.

- Data Collection: Repeat measurements at multiple temperatures and shear rates to characterize behavior. The NIST database contains data for this compound in the temperature range of 270 K to 600 K for the liquid phase in equilibrium with gas [1].

Protocol B: Capillary Viscometry for Kinematic Viscosity

This method is suitable for determining the kinematic viscosity of liquid this compound, which can be converted to dynamic viscosity using the density.

- Viscometer Selection: Use a calibrated Ubbelohde or Ostwald capillary viscometer.

- Sample Introduction: Carefully introduce the this compound sample into the viscometer.

- Temperature Bath: Immerse the viscometer in a constant temperature bath (e.g., at 20°C and 40°C as per ASTM standards) and allow it to equilibrate for at least 15 minutes.

- Flow Time Measurement: Measure the time, in seconds, for the liquid meniscus to pass between the two etched marks on the capillary. Repeat this at least three times to obtain a reproducible average.

- Calculation: The kinematic viscosity (ν) is calculated by multiplying the average flow time by the calibration constant of the viscometer.

Experimental Workflow Visualization

The following diagram outlines the logical decision-making process for selecting the appropriate viscosity measurement method, as discussed in the protocols.

Critical Experimental Considerations

- Temperature Control: Viscosity is highly temperature-dependent. Maintain a stable, well-defined temperature during all measurements. Report the temperature alongside all viscosity data [1] [3].

- Fluid Type: this compound is expected to be a Newtonian fluid, meaning its viscosity is independent of the applied shear rate. This simplifies measurement and data interpretation [3].

- Data Source: For highly accurate and critically evaluated data, consult the NIST Web Thermo Tables (WTT), which contains experimentally derived viscosity data for both liquid and gaseous this compound across specified temperature ranges [1].

References

Available Thermophysical Data for 2,5-Dimethyloctane

While direct thermal conductivity data is unavailable, the U.S. National Institute of Standards and Technology (NIST) provides critically evaluated data for other key properties of 2,5-dimethyloctane (C₁₀H₂₂) that are essential for thermal analysis [1].

The table below summarizes these fundamental properties:

| Property | Value | Unit | Source / Comment |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₂ | - | [1] |

| Molar Mass | 142.286 | g/mol | [1] |

| Density (Liquid) | ~0.732 | g/cm³ | Estimated from another source [2] |

| Normal Boiling Point | 158 | °C | At 760 mmHg [2] |

| Critical Temperature | 600.4 | K | [1] |

| Critical Pressure | 2151.4 | kPa | [1] |

| Flash Point | 80.3 | °C | [2] |

NIST databases contain extensive data for this compound, including enthalpy of vaporization, heat capacity (for both liquid and ideal gas), viscosity, and critical density [1]. These properties are crucial for comprehensive thermodynamic modeling.

Experimental Protocols for Thermal Property Analysis

Although a direct measurement protocol for this compound was not located, here are standard methodologies used for determining the thermal conductivity of organic liquids.

Transient Hot-Wire Method

This is a primary method for measuring the thermal conductivity of liquids and gases with high accuracy.

- Principle: The method is based on measuring the temperature rise in a fluid due to a linear heat source (a thin metal wire) through which a constant current is passed. Thermal conductivity is derived from the relationship between the temperature increase and the logarithm of time.

- Procedure:

- Sample Preparation: The liquid sample must be purified and degassed to remove moisture and dissolved gases that could affect the measurement.

- Cell Assembly: The sample is contained in a temperature-controlled vessel. A platinum wire, serving as both the heater and resistance thermometer, is immersed in the center of the liquid.

- Data Acquisition: A constant electrical current is applied to the wire. The resulting voltage change across the wire, which is proportional to its temperature change, is recorded over a short time period (typically a few seconds).

- Calculation: Thermal conductivity ( k ) is calculated using the formula: ( k = \frac{Q \ln(t_2/t_1)}{4\pi (T_2 - T_1)} ) where ( Q ) is the heat output per unit length, and ( T_1 ) and ( T_2 ) are the temperatures at times ( t_1 ) and ( t_2 ), respectively.

- Standards: This method aligns with the guidelines of organizations like ASTM.

Laser Flash Analysis (LFA)

While more common for solids, LFA can be adapted for liquids in specialized sealed, transparent cells.

- Principle: A small sample of the liquid is contained in a pan. The front side is irradiated by a short laser pulse, and the resulting temperature rise on the rear surface is measured by an infrared detector. The thermal diffusivity is calculated from the time-temperature curve, and thermal conductivity is derived using known values of density and specific heat capacity.

- Procedure:

- A reference material with known thermal properties is often measured first for calibration.

- The liquid sample is loaded into a dedicated cell to ensure a consistent and thin layer.

- The cell is placed in a furnace to control the measurement temperature.

- Multiple laser pulses are fired, and the resulting data is averaged to improve accuracy.

- Considerations: This method is less direct for liquids than the transient hot-wire method and requires accurate supplementary data for density and heat capacity.

Workflow for Thermal Conductivity Determination

The following diagram outlines the logical workflow for determining the thermal conductivity of an organic liquid like this compound, from literature review to final reporting.

Pathways for Data Acquisition and Application

When direct data is unavailable, researchers can follow several pathways, as illustrated below.

Conclusion and Future Work

To proceed, your options are to:

- Consult specialized handbooks or proprietary chemical engineering databases that may contain measured values or correlations for branched alkanes.

- Employ estimation techniques using the available critical properties and acentric factor [1].

- Initiate an experimental campaign using the protocols for the transient hot-wire method, which is recommended for its accuracy for organic liquids.

References

refractive index measurement for 2,5-dimethyloctane

Refractive Index Data for 2,5-Dimethyloctane

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound (C₁₀H₂₂) [1].

Table 1: Refractive Index Data for this compound

| Property | Value / Range | Number of Data Points | Conditions |

|---|---|---|---|

| Refractive Index (Liquid in equilibrium with Gas) | Not Specified | 3 experimental points | Temperature: 293.138 K to 298.136 K (approx. 20°C to 25°C); Wavelength: Not specified in available data [1]. |

A significant limitation in the available data is that the wavelength of light for the refractive index measurement is not listed. The refractive index is highly dependent on this parameter, and it is a critical piece of information for replicating the experiment or using the data for precise work [1].

Experimental Protocol: Refractive Index Measurement

This protocol outlines the general methodology for determining the refractive index of a liquid like this compound using an Abbe or other digital refractometer.

1. Principle The refractive index (n) of a substance is defined as the ratio of the speed of light in a vacuum to its speed in the substance. It is a dimensionless quantity that helps identify substances and assess their purity. The measurement is highly sensitive to temperature and the wavelength of light used.

2. Materials and Equipment

- Analyte: this compound (≥99% purity recommended)

- Instrument: Abbe or digital refractometer with temperature control (e.g., a Peltier thermostat)

- Consumables: High-purity solvents (e.g., acetone, ethanol), lens tissue, pipettes

3. Safety Precautions

- Consult the Safety Data Sheet (SDS) for this compound before handling. It is a flammable liquid and may cause skin and eye irritation. Wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Work in a well-ventilated area.

4. Procedure 1. Instrument Calibration: Turn on the refractometer and allow it to warm up. Set the temperature control to the desired temperature (e.g., 20°C). Calibrate the instrument using a deionized water standard or a certified reference material, such as a sapphire crystal or a specified liquid. 2. Sample Introduction: Ensure the measuring prism surface is clean and dry. Use a clean pipette to apply a few drops of the this compound sample to the prism surface, ensuring it covers the surface completely without air bubbles. Close the daylighting plate gently. 3. Measurement: Allow the sample to equilibrate thermally with the prism for approximately 30 seconds. Look through the eyepiece (for Abbe refractometers) or initiate the measurement on the digital display. Adjust the instrument until the boundary between the light and dark fields is sharp and cross the center of the reticle. Record the refractive index value displayed. 4. Replication and Cleaning: Clean the prisms thoroughly with an appropriate solvent and lens tissue. Repeat the measurement at least in triplicate to ensure result consistency.

5. Data Analysis

- Calculate the mean and standard deviation of the replicate measurements.

- Report the final refractive index as nᴰₜ, where the superscript 'D' denotes the wavelength of the sodium D line (589 nm) if a filter was used, and the subscript 't' is the measurement temperature in Celsius (e.g., n²⁰∕D for a measurement at 20°C). Note: The specific wavelength used for the NIST data is unavailable [1].

Experimental and Data Analysis Workflows

The following diagrams, created with Graphviz, illustrate the experimental workflow and data analysis process.

Diagram 1: Refractive Index Measurement Workflow

Diagram 2: Data Analysis and Reporting Pathway

Important Application Notes

- Data Gap: The most significant limitation for applying this data is the unreported wavelength. For rigorous scientific work, obtaining the full dataset from the NIST source or consulting primary literature is essential to find this parameter [1].

- Purity and Uncertainty: The purity of the sample and the uncertainty of the measurement instrument directly impact the result's accuracy. These factors should be documented and considered when judging the quality of your measured value against the reference data.

- Instrument Verification: Regular calibration and verification of the refractometer against traceable standards are non-negotiable for generating reliable and reproducible data.

References

Phase Boundary Pressure Determination for 2,5-Dimethyloctane: Application Notes for Researchers

Introduction

For researchers and scientists in drug development and chemical engineering, accurate thermophysical property data is fundamental for process design, simulation, and optimization. This document provides detailed application notes and experimental protocols for the determination of the phase boundary pressure of 2,5-dimethyloctane (C₁₀H₂₂), a compound relevant in various chemical processes. The notes consolidate critically evaluated data from standard sources and outline methodologies for its experimental determination.

Compound Overview

Table 1: Basic Chemical and Physical Properties of this compound

| Property | Value | Source / Reference |

|---|---|---|

| CAS Number | 15869-89-3 | [1] |

| Molecular Formula | C₁₀H₂₂ | [2] [1] |

| Molar Mass | 142.286 g/mol | [2] |

| Normal Boiling Point | 158°C (at 760 mmHg) | [1] |

| Density | 0.732 g/cm³ | [1] |

| Critical Temperature (T_c) | 600.4 K | [2] |

| Critical Pressure (P_c) | 2151.4 kPa | [2] |

Phase Boundary Data and Saturation Properties

The phase boundary between liquid and vapour phases for this compound is defined by its saturation pressure (P_sat) as a function of temperature [3]. The NIST ThermoData Engine provides critically evaluated recommendations for this relationship over a defined temperature range [2].

Table 2: Experimentally Derived Phase Boundary Data for this compound

| Property | Value / Range | Notes |

|---|---|---|

| Temperature Range for *P_sat* | 190 K to 600.4 K | Covers from below boiling point to critical temperature [2]. |

| Pressure Range for *P_sat* | 3.37851×10⁻⁶ kPa to 2151.4 kPa | From very low vacuum pressure to the critical pressure [2]. |

| Available Data Points | 3 experimental points | As cited in the NIST database [2]. |

| Critical Density | Available | Recommendations provided by NIST [2]. |

Experimental Protocols and Methodologies

This section details standard and validated methodologies for determining phase boundary pressure.

Protocol: Static Vapour Pressure Measurement

This method is suitable for directly measuring the saturation pressure of this compound at various temperatures.

- Apparatus Setup: A high-pressure cell, equipped with a sight glass for phase observation, is connected to a precision pressure transducer and a temperature-controlled bath. The temperature should be measured with a calibrated platinum resistance thermometer.

- System Preparation: The cell is thoroughly cleaned, evacuated, and charged with a degassed sample of this compound. The purity of the sample must be verified (e.g., via gas chromatography) as it significantly impacts results.

- Thermal Equilibration: The temperature of the system is set to a desired value. The mixture is agitated and allowed to reach equilibrium, confirmed by stable pressure and temperature readings for a minimum period (e.g., 30 minutes).

- Data Collection: The equilibrium pressure (saturation pressure, P_sat) is recorded at the set temperature (saturation temperature, T_sat). The process is repeated across the temperature range of interest (190 K to 600.4 K) [2].

- Data Validation: Compare collected data points against the existing 3 experimental points in the NIST database to check for consistency [2].

Protocol: Determining Enthalpy of Vaporization

The enthalpy of vaporization (ΔH_vap) can be derived from phase boundary data using the Clausius-Clapeyron equation and is a key parameter for thermodynamic calculations.

- Data Requirement: Obtain a series of precise P_sat vs. T_sat measurements, as per the protocol in section 3.1.

- Application of Clausius-Clapeyron Relation: The data is fitted to the integrated form of the Clausius-Clapeyron equation or more complex equations of state. The slope of a plot of ln(P_sat) versus 1/T is proportional to ΔH_vap.

- Calculation: The enthalpy of vaporization as a function of temperature (from 255 K to 600.4 K) can be calculated, for which NIST provides critically evaluated recommendations [2].

Data Interpretation and Workflow

The following diagram illustrates the logical workflow for the experimental determination and validation of phase boundary pressure.

Conclusion

Accurate determination of the phase boundary pressure for this compound is achievable through rigorous experimental protocols, such as the static vapour pressure method. The critically evaluated data provided by the NIST ThermoData Engine serves as a vital benchmark for validating experimental results [2]. Researchers are advised to adhere to the outlined methodologies, with special attention paid to sample purity and system equilibrium, to ensure the reliability of the generated data for use in pharmaceutical and chemical process development.

References

Critical Temperature and Pressure Measurements of 2,5-Dimethyloctane: Application Notes and Experimental Protocols for Researchers

Introduction to 2,5-Dimethyloctane

This compound is a branched-chain saturated hydrocarbon (alkane) with the molecular formula C₁₀H₂₂ that finds applications in various research and industrial contexts. As one of the 75 structural isomers of decane, this compound exhibits thermodynamic properties influenced by its specific branching pattern [1] [2]. The critical properties of chemical compounds, particularly the critical temperature and pressure, represent fundamental thermodynamic parameters that define the conditions above which distinct liquid and gas phases do not exist. These properties are essential for researchers and engineers working in process design, supercritical fluid applications, and thermodynamic modeling across pharmaceutical, energy, and chemical industries.

The structural configuration of this compound features an eight-carbon backbone with methyl substituents at positions 2 and 5, creating a branched molecular architecture that impacts its thermodynamic behavior compared to straight-chain alkanes [2]. This compound falls into the category of saturated acyclic hydrocarbons with a molar mass of 142.286 g/mol [3]. Understanding the critical constants of such compounds is particularly valuable for drug development professionals who utilize supercritical fluid technologies for extraction, purification, or particle formation processes, where precise knowledge of phase behavior is essential for process optimization.

Critical Property Data and Thermodynamic Constants

Experimentally Determined Critical Constants

This section presents the core critical property data for this compound obtained from critically evaluated sources and experimental measurements. These values represent the most reliable data currently available for this compound.

Table 1: Critical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Critical Temperature | 600.4 | K | [3] |

| Critical Temperature | 603.00 | K | [4] |

| Critical Pressure | 2151.4 | kPa | [3] |

| Critical Pressure | 2150.00 | kPa | [4] |

| Critical Density | - | kg/m³ | Not specified |

| Critical Volume | 0.569 | m³/kmol | [4] |

| Acentric Factor | 0.432 | - | [4] |

The critical temperature values reported from both sources show excellent agreement, with a minimal deviation of approximately 0.43%. Similarly, the critical pressure values are consistent between sources, differing by only 0.07%. This consistency suggests high reliability in these measurements. The acentric factor (ω = 0.432) characterizes the molecular non-sphericity and is utilized extensively in thermodynamic correlations and equations of state [4].

Related Thermodynamic Properties

Additional thermodynamic properties that support the understanding of the compound's behavior near critical conditions are summarized below.

Table 2: Additional Thermodynamic Properties of this compound

| Property | Value | Unit | Conditions | Source |

|---|---|---|---|---|

| Normal Boiling Point | 430.15-431.70 | K | 101.325 kPa | [4] |

| Enthalpy of Vaporization | 49.00 | kJ/mol | - | [4] |

| Enthalpy of Formation (gas) | -260.29 | kJ/mol | 298 K | [4] |

| Ideal Gas Heat Capacity | 315.26-401.95 | J/mol·K | 427-597 K | [4] |

| Liquid Density | 0.732 | g/cm³ | 298 K | [5] |

| Vapor Pressure | 3.48 | mmHg | 298 K | [5] |

The normal boiling point provides reference behavior at atmospheric pressure, while the enthalpy of vaporization quantifies the energy requirement for phase change. The heat capacity data, which increases with temperature, is particularly important for energy balance calculations in processes operating near critical conditions [4].

Experimental Protocols and Measurement Methodologies

Critical Property Determination Methods

The experimental determination of critical properties for organic compounds like this compound requires specialized apparatus capable of withstanding high pressures and temperatures while allowing visual observation of phase behavior. The following protocol outlines the established methodology based on published approaches for similar hydrocarbons [6]:

Figure 1: Experimental workflow for determining critical properties using a high-pressure view cell apparatus.

High-Pressure View Cell Apparatus Protocol

The critical measurement apparatus typically consists of a high-pressure view cell with sapphire windows, precision temperature and pressure control systems, and visual observation or video recording capabilities [6]. The specific experimental protocol includes:

Apparatus Calibration: Validate the measurement system using reference compounds with well-established critical properties (e.g., n-heptane, cyclohexane) to ensure accuracy and reliability. Document any deviations and apply correction factors if necessary [6].

Sample Loading: Introduce a highly purified sample of this compound into the view cell, ensuring that the cell volume is appropriately filled (typically 60-80% full) to maintain a visible meniscus during heating. Conduct multiple freeze-pump-thaw cycles to remove dissolved gases that could affect measurements [6].

Temperature and Pressure Ramping: Gradually increase the temperature while maintaining pressure control and continuously monitoring phase behavior. Implement slow heating rates (typically 0.1-0.5 K/min) near the anticipated critical point to accurately capture the meniscus disappearance [6].

Critical Point Identification: Determine the critical temperature (Tₐ) as the point at which the meniscus between liquid and vapor phases disappears and reforms upon slight temperature cycling. Record the critical pressure (Pₐ) as the corresponding pressure at this condition. Perform multiple trials to establish measurement reproducibility [6].

Data Validation and Quality Control

Quality assurance in critical property measurements requires rigorous validation procedures:

Repeatability Analysis: Conduct minimum triplicate measurements to assess precision and identify outliers. Acceptable measurements should typically show less than 0.5% variation in critical temperature and less than 1.5% variation in critical pressure [6].

Reference Compound Validation: Periodically verify apparatus performance using certified reference materials with known critical properties. Common validation compounds include n-heptane (Tₐ = 540.2 K, Pₐ = 27.36 bar) and cyclohexane (Tₐ = 553.8 K, Pₐ = 40.73 bar) [6].

Method Comparison: Compare results with values predicted by established estimation methods (e.g., group contribution methods, corresponding states principles) to identify potential measurement anomalies. The critical properties of this compound should follow predictable trends within homologous series of alkanes [7].

Data Applications and Implementation Guidelines

Process Simulation and Thermodynamic Modeling

The critical property data for this compound enable accurate thermodynamic modeling across various engineering and research applications:

Equation of State Parameters: Implement the critical temperature (603.0 K) and pressure (2150.0 kPa) in cubic equations of state (e.g., Peng-Robinson, Soave-Redlich-Kwong) to predict phase behavior and thermodynamic properties across wide temperature and pressure ranges [4] [6]. These parameters are essential for simulating processes involving supercritical operations.

Transport Property Correlations: Utilize critical constants to estimate viscosity, thermal conductivity, and diffusion coefficients using corresponding states principles. The thermal conductivity of this compound in the gas phase can be modeled as a function of temperature and pressure using critical property-based correlations [3].

Chemical Equilibrium Calculations: Apply critical property data for reactions involving this compound, particularly at elevated temperatures and pressures where the compound may approach or exceed its critical point. The enthalpy of formation (gas) value of -260.29 kJ/mol facilitates energy balance calculations [4].

Safety and Operational Considerations

Working with this compound near its critical point requires attention to several safety and operational factors:

High-Pressure Hazards: Implement appropriate safety protocols when operating near the critical pressure (2151.4 kPa), including pressure relief devices and remote operation capabilities for high-temperature, high-pressure experiments. The flash point of 80.3°C indicates the compound is flammable above this temperature [5].

Material Compatibility: Ensure all wetted materials in contact with this compound at elevated temperatures and pressures are chemically compatible. Standard stainless steels are generally suitable, but elastomer seals may require special consideration.

Thermal Stability: Although alkanes like this compound are generally thermally stable, extended exposure to temperatures approaching the critical point may lead to decomposition. Implement time limits for high-temperature experiments and monitor for decomposition products.

Conclusion and Research Implications

The critical temperature of approximately 601-603 K and critical pressure of approximately 2150-2151 kPa for this compound provide essential parameters for researchers and engineers working with this compound under extreme conditions. These values align with expected trends for C₁₀ alkanes while reflecting the influence of molecular branching on thermodynamic behavior.

The experimental protocols outlined for determining critical properties emphasize visual observation methods in high-pressure view cells, which remain the gold standard for such measurements. The consistency between values reported from different sources [3] [4] suggests good reliability in these measurements, though opportunities exist for further validation using modern instrumentation.

For the drug development community, these data facilitate the design and optimization of processes utilizing supercritical fluids, particularly when this compound or similar hydrocarbons serve as solvents or co-solvents. The comprehensive thermodynamic property data available through sources like the NIST Web Thermo Tables provide additional parameters needed for sophisticated process modeling and simulation [3].

Future research directions could include more precise determination of the critical density, extended critical property measurements for binary and ternary mixtures containing this compound, and investigation of transport properties in the near-critical region.

References and Data Sources

- National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) - Critically evaluated thermodynamic property data for this compound [3]

- ChemSpider Database - Chemical structure and identifiers for this compound [8]

- Chemsrc Chemical Database - Physical properties and safety information [5]

- Engineering ToolBox - Critical temperature and pressure data for common substances [7]

- Journal of Chemical Thermodynamics - Experimental methods for critical property measurements [6]

- Cheméo Property Database - Comprehensive thermodynamic properties [4]

- Wikipedia - List of isomers of decane [1]

- Lumen Learning - Organic chemistry nomenclature principles [2]

References

- 1. List of isomers of decane - Wikipedia [en.wikipedia.org]

- 2. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. , 2 - 5 -- dimethyloctane Evaluated Thermophysical Property... Critically [wtt-pro.nist.gov]

- 4. Octane, 2 , 5 -dimethyl- (CAS 15869-89-3) - Chemical & Physical... [chemeo.com]

- 5. , 2 - 5 | CAS#:15869-89-3 | Chemsrc dimethyloctane [chemsrc.com]

- 6. (PDF) Measurement of the critical and temperatures ... critical [academia.edu]

- 7. and Critical for some Common Substances Temperatures Pressures [engineeringtoolbox.com]

- 8. , 2 - 5 | C10H22 Dimethyloctane [chemspider.com]

Comprehensive Application Notes and Protocols: Determination of 2,5-Dimethyloctane Enthalpy of Formation

Introduction to 2,5-Dimethyloctane and Thermochemical Data Significance

This compound is a branched-chain alkane with the molecular formula C₁₀H₂₂ that belongs to the class of saturated hydrocarbons. This compound exhibits typical alkane characteristics with a molar mass of 142.29 g/mol and serves as an important model compound for understanding the thermochemical behavior of branched hydrocarbons [1] [2]. The determination of its enthalpy of formation holds significant importance in various fields including combustion chemistry, fuel development, and environmental impact assessments of hydrocarbon emissions.

The enthalpy of formation (ΔH°f) represents the heat change associated with the formation of one mole of a substance from its constituent elements in their standard states. This fundamental thermochemical property provides critical insights into molecular stability, reactivity patterns, and energy content of organic compounds. For researchers and drug development professionals, understanding these thermodynamic parameters is essential for predicting reaction energetics, assessing metabolic pathways of hydrocarbon-based compounds, and evaluating the environmental fate of chemical substances [3].

The National Institute of Standards and Technology (NIST) maintains critically evaluated thermophysical property data for this compound through its Web Thermo Tables (WTT) system, which represents the most comprehensive collection of experimental and validated thermodynamic properties for this compound [1]. These data are generated through dynamic data analysis implemented in the NIST ThermoData Engine software package, incorporating both experimental measurements and computational predictions.

Experimental Thermophysical Property Data

Fundamental Physical Properties

Extensive experimental measurements and critically evaluated recommendations for the thermophysical properties of this compound have been compiled from multiple authoritative sources. The table below summarizes the key physical and thermochemical properties available for this compound:

Table 1: Fundamental Physical Properties of this compound

| Property | Value | Conditions | Source |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₂ | - | [1] [2] |

| Molar Mass | 142.29 g/mol | - | [1] [2] |

| Density | 0.732 g/cm³ | - | [2] |

| Boiling Point | 158°C | at 760 mmHg | [2] |

| Flash Point | 80.3°C | - | [2] |

| Vapor Pressure | 3.48 mmHg | at 25°C | [2] |

| Index of Refraction | 1.411 | - | [2] |

| CAS Registry Number | 15869-89-3 | - | [2] [4] |

Comprehensive Thermodynamic Properties

The NIST Web Thermo Tables provide critically evaluated thermodynamic data for this compound with specified temperature and pressure ranges, incorporating multiple experimental data points:

Table 2: Thermodynamic Properties of this compound from NIST WTT

| Property | Temperature Range | Pressure Range | Data Points |

|---|---|---|---|

| Boiling Temperature | 190 K to 600.4 K | 3.37851e-006 kPa to 2151.4 kPa | 3 experimental points |

| Phase Boundary Pressure | 190 K to 600.4 K | - | 3 experimental points |

| Density (Liquid) | 190 K to 600.4 K | - | 4 experimental points |

| Density (Gas) | 481.921 K to 600.4 K | - | - |

| Enthalpy of Vaporization | 255 K to 600.4 K | - | - |

| Heat Capacity at Saturation Pressure | 250 K to 588.392 K | - | - |

| Heat Capacity at Constant Pressure (Ideal Gas) | 200 K to 1500 K | - | - |

| Viscosity (Liquid) | 270 K to 600 K | - | - |

| Viscosity (Gas) | 430 K to 900 K | - | - |

| Thermal Conductivity (Liquid) | 200 K to 540 K | - | - |

| Thermal Conductivity (Gas) | 430 K to 900 K | - | - |

The NIST subscription databases employ sophisticated algorithms for dynamic data analysis and uncertainty quantification, ensuring high-quality thermophysical property recommendations suitable for research and industrial applications [1]. The enthalpy of formation data for alkanes in general are typically determined through combustion calorimetry experiments, though specific values for this compound require consultation of the specialized NIST databases due to limited availability in public literature [5].

Computational Determination Methods

Quantum Chemical Approaches

Computational chemistry methods have gained significant popularity for determining enthalpy of formation values, especially when experimental data are scarce or difficult to obtain. Recent advances in density functional theory (DFT) and connectivity-based hierarchy (CBH) methods have demonstrated remarkable accuracy in predicting thermochemical properties of hydrocarbons [3]:

- Quasi-isodesmic reaction schemes provide a balanced approach for calculating enthalpy of formation with minimal systematic error

- Double-hybrid DFT functionals (e.g., DSDPBEP86, B2PLYP-D3) with empirical dispersion corrections show exceptional performance

- Connectivity-based hierarchy (CBH) methods offer efficient and accurate approaches for larger molecular systems

The selection of appropriate computational methodologies depends on the desired accuracy, available computational resources, and molecular complexity. For this compound, the branched alkane structure necessitates careful consideration of steric effects and conformational flexibility in computational protocols.

Performance Comparison of DFT Functionals

Recent benchmark studies on polycyclic aromatic hydrocarbons provide valuable insights into the expected performance of various computational methods for determining hydrocarbon thermochemistry:

Table 3: Performance Comparison of DFT Functionals for Enthalpy Prediction

| Computational Method | Functional Class | Mean Unsigned Error | Recommended Application |

|---|---|---|---|

| DSDPBEP86/cc-pVTZ | Double-hybrid DFT | 0.0-0.8 kcal/mol | Highest accuracy reference |

| B2PLYP-D3/cc-pVTZ | Double-hybrid DFT | 1.1-2.1 kcal/mol | Accurate studies with moderate resources |

| B3LYP-D3/cc-pVTZ | Hybrid DFT | 1.7-3.4 kcal/mol | Routine calculations |

| CAM-B3LYP-D3/cc-pVTZ | Range-separated hybrid | 3.8-5.5 kcal/mol | Systems with charge transfer |

| M06-2X-D3/cc-pVTZ | Meta-hybrid DFT | 3.9-5.4 kcal/mol | Non-covalent interactions |

| WB97XD/cc-pVTZ | Range-separated hybrid | 4.6-4.8 kcal/mol | Dispersion-dominated systems |

These methodologies demonstrate that with careful selection of functionals and basis sets, computational chemistry can provide reliable estimates of enthalpy of formation values that complement experimental measurements [3]. The DSDPBEP86 functional consistently shows remarkable agreement with experimental data, while B2PLYP-D3 offers a favorable balance between accuracy and computational cost for alkyl-substituted hydrocarbons.

Experimental Protocols and Methodologies

Combustion Calorimetry Protocol

Combustion calorimetry represents the gold standard for experimental determination of enthalpy of formation for organic compounds. The following protocol outlines the key steps for obtaining reliable measurements:

Sample Preparation: Purify this compound to ≥99.9% purity through fractional distillation and molecular sieve treatment. Verify purity by gas chromatography and refractive index measurement [2]

Calorimeter Calibration: Perform electrical calibration or use certified reference materials (benzoic acid) to determine the energy equivalent of the calorimeter system. Conduct minimum three calibration experiments with <0.01% relative standard deviation

Combustion Experiment:

- Precisely weigh approximately 1.0 g of sample in combustion crucible

- Pressurize calorimeter with oxygen to 30 atm

- Initiate combustion and record temperature change with precision thermometry

- Analyze combustion products (CO₂, H₂O) to confirm complete combustion

- Perform minimum five successful experiments meeting consistency criteria

Data Analysis: Apply Washburn corrections for side reactions and calculate standard enthalpy of combustion. Convert to standard enthalpy of formation using known formation enthalpies of CO₂(g) and H₂O(l)

This method typically provides enthalpy of formation values with uncertainties of ±1.0 kJ/mol when properly executed by experienced personnel with calibrated instrumentation.

Vapor Pressure Measurement Protocol

Vapor pressure measurements provide essential data for deriving enthalpy of vaporization, which is necessary for converting between condensed phase and gas phase enthalpy of formation values:

Static Method Configuration: Use twin-cell apparatus with precision pressure transducer (0.01% accuracy). Thermostat system with stability of ±0.01 K

Measurement Procedure:

- Degas sample through freeze-pump-thaw cycles (minimum three cycles)

- Measure vapor pressure isothermally over temperature range 255-600 K

- Record pressures at minimum ten temperature points

- Repeat each measurement in triplicate

Data Treatment: Fit results to Antoine equation or Wagner equation to obtain vapor pressure curve. Calculate enthalpy of vaporization using Clausius-Clapeyron relationship

The NIST Web Thermo Tables contain critically evaluated vapor pressure data for this compound with measurements spanning from 190 K to 600.4 K [1], providing a robust dataset for thermodynamic calculations.

Data Integration and Validation Framework

Workflow for Enthalpy Determination

The determination of reliable enthalpy of formation values requires integration of multiple experimental and computational approaches. The following diagram illustrates the comprehensive workflow for enthalpy determination:

Diagram 1: Comprehensive Workflow for Enthalpy of Formation Determination. This diagram illustrates the integrated experimental and computational approach for obtaining reliable thermochemical data.

Uncertainty Assessment and Validation

Uncertainty quantification represents a critical component of thermochemical data determination. The NIST ThermoData Engine implements sophisticated algorithms for dynamic data evaluation and uncertainty propagation [1]. Key validation steps include:

Internal Consistency Checks: Verify that derived properties (e.g., heat capacities, enthalpies of vaporization) satisfy thermodynamic relationships across the measured temperature range

Comparison with Homologous Series: Evaluate consistency with trendlines established for straight-chain and branched alkanes with similar carbon numbers

Statistical Weighting: Apply appropriate weighting factors based on measurement precision and methodology reliability

Sensitivity Analysis: Assess the impact of potential systematic errors on final recommended values

This comprehensive validation framework ensures that the thermophysical properties for this compound meet the rigorous standards required for scientific and engineering applications.

Conclusion and Applications

The determination of enthalpy of formation for this compound requires a multifaceted approach combining experimental measurements and computational predictions. The protocols outlined in these application notes provide researchers with validated methodologies for obtaining reliable thermochemical data. The NIST Web Thermo Tables represent the most comprehensive source of critically evaluated properties for this compound, incorporating carefully assessed experimental data with sophisticated prediction methods [1].

For research applications, particularly in pharmaceutical development where hydrocarbon moieties appear in drug molecules or metabolic studies, these thermochemical data facilitate energy balance calculations, stability assessments, and reaction thermodynamics predictions. The continued refinement of computational methods, especially double-hybrid DFT functionals and connectivity-based hierarchy schemes, promises enhanced accuracy for predicting thermochemical properties of related compounds where experimental data may be limited [3].

References

- 1. , 2 - 5 -- Critically Evaluated Thermophysical Property... dimethyloctane [wtt-pro.nist.gov]

- 2. , 2 - 5 | CAS#:15869-89-3 | Chemsrc dimethyloctane [chemsrc.com]

- 3. of Polycyclic Aromatic Hydrocarbons and... Enthalpy of Formation [pmc.ncbi.nlm.nih.gov]

- 4. Octane, 2,5-dimethyl- - the NIST WebBook [webbook.nist.gov]

- 5. Standard_ enthalpy _change_ of _ formation _(data_table) [chemeurope.com]

Physical Property Data for Purification Planning

The table below summarizes key physical properties of 2,5-dimethyloctane. This data is critical for selecting and designing appropriate purification techniques, such as distillation or crystallization.

| Property | Value | Relevance to Purification |

|---|---|---|

| Boiling Point | 158°C at 760 mmHg [1] | Primary parameter for separation/purification via distillation. Indicates moderate energy requirement. |

| Density | 0.732 g/cm³ [1] | Useful for liquid-liquid separation; indicates it will float on water. |

| Flash Point | 80.3°C [1] | Critical for safety during handling and high-temperature processes like distillation. |

| Molecular Formula | C10H22 [2] [1] | Confirms the compound is a saturated hydrocarbon (alkane). |

| Molecular Weight | 142.28-142.29 g/mol [2] [1] | - |

The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) is a highly authoritative source that contains critically evaluated data for this compound, including [2]:

- Phase boundary data (pressure vs. temperature)

- Density of liquid and gas phases

- Enthalpy of vaporization

- Heat capacity

Suggested Purification Strategies

Based on the physical properties, here are the most logical purification methods you can explore:

- Fractional Distillation: This is the most direct method given the well-defined boiling point. It is particularly suitable for separating this compound from other hydrocarbons with different boiling points [1].

- Chromatographic Techniques:

- Gas Chromatography (GC): The use of GC-MS for analyzing volatile organic compounds is well-established [3]. Preparative-scale GC could be investigated as a high-resolution purification method.

- Liquid Chromatography (LC): While the search results do not mention LC for this compound, High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating complex mixtures, as demonstrated for other compounds [4]. Normal-phase or reverse-phase HPLC methods could be developed.

- Crystallization: This method may be viable if impurities have significantly different solubility profiles, though the low melting point of alkanes can make it challenging.

Troubleshooting Common Scues

The following workflow outlines a logical approach to purifying this compound and addresses common issues you might encounter.

Frequently Asked Questions

Q1: What is the most efficient first step in purifying crude this compound?

- A: Fractional distillation is the most efficient first step due to its relatively high boiling point (158°C) [1] and the effectiveness of distillation in separating liquid hydrocarbon mixtures.

Q2: How can I remove trace polar impurities?

- A: Pass the product through a short column of silica gel or alumina using a non-polar solvent like hexane or pentane as the eluent. The polar impurities will adsorb more strongly to the stationary phase than the non-polar this compound.

Q3: How should I store the purified compound?

- A: Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent oxidation and the evaporation of volatile components, given its measurable vapor pressure [1].

A Path Forward for Your Research

To obtain the detailed experimental protocols that are currently lacking in the search results, I suggest you:

- Consult specialized databases like SciFinder Navigator or Reaxys, which are designed for chemical literature and typically contain detailed procedures from journals and patents.

- Search for broader methodologies using terms like "purification of C10 alkanes," "fractional distillation of branched alkanes," or "preparative gas chromatography of hydrocarbons."

- Refer to comprehensive laboratory manuals on fundamental techniques, such as "Vogel's Textbook of Practical Organic Chemistry" or "Purification of Laboratory Chemicals." I hope this structured technical information provides a solid foundation for your work. Would you like me to perform another search focusing on purification techniques for a specific class of compounds, such as branched alkanes in general?

References

- 1. , 2 - 5 | CAS#:15869-89-3 | Chemsrc dimethyloctane [chemsrc.com]

- 2. , 2 - 5 -- Critically Evaluated Thermophysical Property... dimethyloctane [wtt-pro.nist.gov]

- 3. Analysis of Volatile Bacterial Metabolites by Gas... [chromatographyonline.com]

- 4. Developing a highly validated and sensitive HPLC for... method [oatext.com]

correcting 2,5-dimethyloctane density measurements

Physical Property Data for 2,5-Dimethyloctane

For accurate measurements and calculations, you need reliable reference data. The following table consolidates the key physical properties of this compound (C₁₀H₂₂, CAS #: 15869-89-3) from the search results [1] [2] [3].

| Property | Value | Units | Conditions / Notes | Source |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₂₂ | - | - | [1] [3] |

| Molecular Weight | 142.28 | g/mol | - | [1] [3] |

| Density | 0.732 | g/cm³ | - | [3] |

| Boiling Point | 158 | °C | at 760 mmHg | [3] |

| 429 - 430 | K | Various experimental values | [1] | |

| Flash Point | 80.3 | °C | - | [3] |

| Vapor Pressure | 3.48 | mmHg | at 25°C | [3] |

| Index of Refraction | 1.411 | - | - | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 49.0 | kJ/mol | at standard conditions | [1] |

| Critical Temperature | 600.4 | K | - | [2] |

| Critical Pressure | 2151.4 | kPa | - | [2] |

Experimental Protocol: Density Measurement via Pycnometer

This section provides a detailed methodology for measuring liquid density, a common technique for which this compound's properties are highly relevant.

Principle

A pycnometer determines density by measuring the mass of a liquid contained in a calibrated vessel of fixed volume. The density (ρ) is calculated from the mass difference between the filled and empty pycnometer divided by its known volume.

Materials & Equipment

- Pycnometer: A glass vessel with a calibrated volume (e.g., 5-25 mL) and a thermometer-equipped stopper with a capillary for overflow.

- Analytical Balance: High precision (e.g., 0.1 mg sensitivity).

- Temperature-Controlled Water Bath: Maintained at the desired measurement temperature (e.g., 20°C or 25°C) with stability of ±0.1 °C.

- This compound Sample: High-purity, clear of particulates.

- Safety Equipment: Lab coat, safety glasses, and nitrile gloves, as this is a flammable liquid.

Procedure

- Cleaning: Thoroughly clean and dry the pycnometer. Ensure it is completely free of moisture and previous contaminants.

- Tare Weight: Weigh the clean, dry, and empty pycnometer with its stopper. Record this mass (m₁).

- Filling with Sample:

- Fill the pycnometer with this compound slightly above the calibration mark.

- Carefully insert the stopper, allowing the excess liquid to escape through the capillary.

- Wipe away any liquid from the exterior and the capillary opening.

- Thermal Equilibration: Place the filled pycnometer in the temperature-controlled water bath for at least 15 minutes to allow the sample to reach the set temperature.

- Final Adjustment & Weighing: After equilibration, check the meniscus. If needed, carefully adjust the liquid level to the calibration mark using a capillary tube. Remove the pycnometer from the bath, dry the exterior completely, and weigh it. Record this mass (m₂).

Calculations

Use the formula to calculate the density of your sample: ρ = (m₂ - m₁) / V Where:

- ρ = Density of this compound (g/cm³)

- m₂ = Mass of pycnometer + sample (g)

- m₁ = Mass of empty pycnometer (g)

- V = Calibrated volume of the pycnometer (cm³)

Compare your result to the reference value of 0.732 g/cm³ [3].

Troubleshooting Common Density Measurement Issues

| Issue | Possible Cause | Solution |

|---|---|---|

| Low Density Reading | Incomplete filling; air bubbles trapped in liquid. | Ensure the capillary is completely clear and the liquid meniscus is at the mark. Tap the pycnometer gently to dislodge bubbles. |

| High Density Reading | Contamination from previous solvent or sample; incomplete drying. | Meticulously clean and dry the pycnometer between uses. |

| Inconsistent Results | Temperature fluctuations; volatile sample evaporation. | Verify water bath temperature stability. Work swiftly to minimize evaporation, especially given the vapor pressure of 3.48 mmHg at 25°C [3]. |

| Meniscus Misalignment | Over- or under-filling; improper wiping. | Carefully adjust the liquid level and ensure the capillary and exterior are perfectly dry before weighing. |

Experimental Workflow for Density Correction

The diagram below outlines the logical workflow for obtaining and verifying a density measurement, incorporating key troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: My measured density is consistently lower than the literature value. What is the most probable cause? The most common cause is the presence of air bubbles within the pycnometer or an incomplete fill, leading to a lower measured mass for the same volume. Ensure the capillary is clear and tap the apparatus gently before final adjustment.

Q2: How does temperature affect the density measurement of this compound? Like most liquids, this compound expands as temperature increases (its density decreases). The NIST ThermoData Engine provides a model for density as a function of temperature [2]. It is critical to perform measurements in a stable temperature bath and report the temperature alongside your result.

Q3: What other thermophysical data is available for modeling purposes? The NIST Web Thermo Tables (WTT) contain critically evaluated data for this compound, including saturation properties, heat capacities, enthalpies, viscosities, and thermal conductivities over a range of temperatures and pressures [2].

References

optimizing 2,5-dimethyloctane synthesis yield

Compound Data & Alternative Synthesis

| Property | Value | Source / Context |

|---|---|---|

| CAS Number | 15869-89-3 | [1] |

| Molecular Formula | C10H22 | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| Density | 0.732 g/cm³ | [1] |

| Boiling Point | 158°C (at 760 mmHg) | [1] |

| Flash Point | 80.3°C | [1] |

| Alternative Synthesis (2,6-Dimethyloctane) | Hydrogenation of Geraniol | [2] |

| Reported Yield | ~30% | [2] |

Experimental Protocol: Synthesis of 2,6-Dimethyloctane from Geraniol

While not for 2,5-dimethyloctane, the following detailed protocol for synthesizing its isomer, 2,6-dimethyloctane, can serve as a useful reference. The workflow involves an initial hydrogenation followed by a reduction step [2].

Procedure Details [2]:

- Initial Hydrogenation: Geraniol (184 g, 1.19 mol) in tetrahydrofuran (700 mL) is hydrogenated at room temperature for 15 hours using palladium on carbon (5.09 g, 5% Pd) as a catalyst.

- Work-up: The reaction mixture is filtered to remove the catalyst, and the filter cake is washed with hexane. The combined organic solvents (THF and hexane) are removed by rotary evaporation.

- Initial Purification: The crude product is separated by vacuum distillation into two primary fractions: the alcohol product, 3,7-dimethyloctan-1-ol (50.51 g, 0.30 mol), and a mixture of 3,7-dimethyloct-2-ene and 2,6-dimethyloctane (53.69 g).

- Second Reduction: The isolated octane/octene mixture undergoes a second hydrogenation with hydrogen gas and Pd/C (1.69 g, 5% Pd). The reaction is run neat (with only a small volume of ethanol for transfer) in a Parr shaker for 20 hours.

- Final Purification: After filtration and concentration by rotary evaporation, the pure 2,6-dimethyloctane is isolated by vacuum distillation (83–86 °C at 70 mm Hg) to yield 40 g (a 30% overall yield). The patent notes that the yield can be improved by changing the catalyst and reaction conditions [2].

FAQs and Troubleshooting Insights

While specific FAQs for this compound are unavailable, here are general troubleshooting points based on the provided synthesis and chemical principles:

How can I improve the yield of my reaction? The patent for the 2,6-dimethyloctane synthesis explicitly states that changing the catalyst and reaction conditions can lead to improved yields [2]. Systematically varying parameters like catalyst type (e.g., other metal catalysts like Pt, Ni), catalyst loading, hydrogen pressure, temperature, and solvent is a standard optimization strategy.

What are common issues during hydrogenation?

- Incomplete Conversion: This can lead to mixtures of alkenes and alkanes, as seen in the intermediate fraction of the protocol. Ensure your catalyst is active and the reaction time is sufficient.

- Catalyst Poisoning: Impurities in the starting materials can deactivate the catalyst. Using high-purity reagents is essential.

- Safety: Hydrogenation reactions involve high-pressure flammable gas and should be conducted in appropriate pressure vessels like autoclaves or Parr shakers.

Where can I find reliable thermophysical data for my compound? For properties like critical temperature, density, enthalpy, and viscosity, the NIST Web Thermo Tables (WTT) is an authoritative source. It contains critically evaluated data for compounds including this compound [3].

Suggested Optimization Strategies

To build your own troubleshooting guide, consider these research directions:

- Literature Review: Search for scientific papers on the specific synthetic routes to this compound listed in the ChemSrc record [1]. These may provide more context on yields and challenges.

- Catalyst Screening: Explore modern hydrogenation catalysts that might offer higher selectivity and activity than traditional Pd/C.

- Process Monitoring: Use techniques like GC-MS or NMR to closely monitor the reaction progress and identify intermediates or byproducts that may be limiting your yield.

References

phase behavior challenges with 2,5-dimethyloctane

Thermophysical Properties of 2,5-Dimethyloctane

This table consolidates key quantitative data for this compound (C₁₀H₂₂, Molar Mass: 142.29 g/mol) [1] [2].

| Property | Value | Conditions / Notes |

|---|---|---|

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molar Mass | 142.286 g/mol | [1] |

| Density (Liquid) | 0.732 g/cm³ | At room temperature (calculated from data) [2] |

| Boiling Point (at 1 atm) | 158 °C | At 760 mmHg [2] |

| Critical Temperature | 600.4 K | (327.25 °C) [1] |

| Critical Pressure | 2151.4 kPa | [1] |

| Flash Point | 80.3 °C | [2] |

| Vapor Pressure | 3.48 mmHg | At 25°C [2] |

| Refractive Index | 1.411 | [2] |

Frequently Asked Questions & Troubleshooting

Q1: My experimental measurement of the density for this compound does not match the literature value. What could be causing this discrepancy?

- Potential Cause 1: Sample Purity. The most common cause of discrepancy is sample impurity or degradation. This compound is a hydrocarbon susceptible to evaporation and potential oxidation over time.

- Troubleshooting Guide:

- Verification: Check the provenance and storage conditions of your sample. Use a fresh, sealed sample if possible.

- Protocol: For high-precision work, consider purifying the sample using techniques like fractional distillation immediately before measurement.

- Data Source: Note that the density value of

0.732 g/cm³is a calculated property; always confirm the exact temperature at which your experimental value was measured, as density is temperature-dependent [2].

Q2: What is the recommended methodology for finding reliable vapor-liquid equilibrium (VLE) data for this compound?

- Recommended Protocol:

- Primary Source: Consult the NIST/TRC Web Thermo Tables (WTT) database, which provides critically evaluated recommendations. For this compound, this includes:

- Boiling temperature as a function of pressure (from 3.38e-6 kPa to 2151.4 kPa).

- Phase boundary pressure as a function of temperature (from 190 K to 600.4 K), based on 3 experimental data points [1].

- Data Extraction: Use the WTT interface to generate precise data points or equations for your required temperature and pressure ranges. The data is backed by dynamic analysis using the NIST ThermoData Engine, ensuring high reliability [1].

- Primary Source: Consult the NIST/TRC Web Thermo Tables (WTT) database, which provides critically evaluated recommendations. For this compound, this includes:

Q3: The enthalpy of vaporization value I calculated from my data seems off. Where can I find validated enthalpy data?

- Solution: The NIST WTT source contains critically evaluated data for the Enthalpy of vaporization (Liquid to Gas) as a function of Temperature, covering a range from 255 K to the critical temperature of 600.4 K. It is strongly recommended to use this source over isolated literature values or estimations to benchmark your calculations [1].

Experimental Workflow & Property Relationships

The following diagram outlines the logical workflow for troubleshooting phase behavior experiments, connecting the FAQs to recommended actions and data sources.

Troubleshooting Workflow for Phase Behavior Experiments

Key Takeaways

For phase behavior work with this compound, the NIST Web Thermo Tables (WTT) is an authoritative source for critically evaluated thermophysical property data [1]. Always prioritize checking sample purity when experimental results don't match literature values. The CAS Number 15869-89-3 can be useful for precisely identifying the compound in databases and chemical catalogs [2].

References

2,5-Dimethyloctane experimental data uncertainty

Frequently Asked Questions

What is the boiling point of 2,5-Dimethyloctane and how certain is this value? The normal boiling point has been experimentally determined in several studies. The values are summarized in the table below. The Thermodynamics Research Center (TRC) at NIST assigns an uncertainty of 1.0 K to the value of 430.0 K, and 2.0 K to the other two reported values [1].